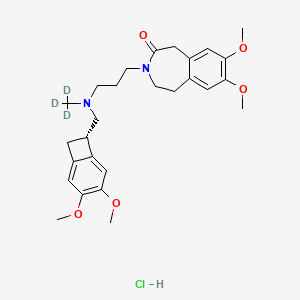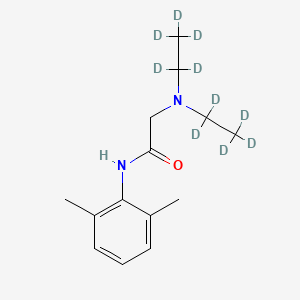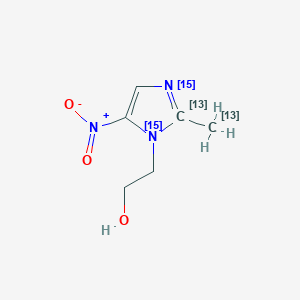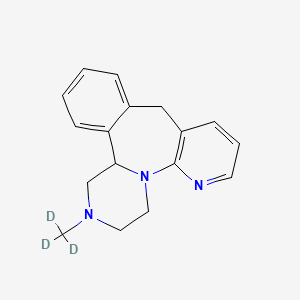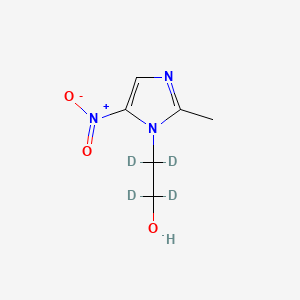![molecular formula 13C8H1515NO6 B602567 N-[1,2-<sup>13</sup>C<sub>2</sub>]乙酰基-D-[U-<sup>13</sup>C<sub>6</sub>;<sup>15</sup>N]葡萄糖胺 CAS No. 478529-44-1](/img/structure/B602567.png)
N-[1,2-13C2]乙酰基-D-[U-13C6;15N]葡萄糖胺
描述
N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine is a stable isotope-labeled compound used primarily in scientific research. This compound is a derivative of N-acetylglucosamine, which is an amide derivative of the monosaccharide glucose. The stable isotopes carbon-13 and nitrogen-15 are incorporated into the molecular structure, making it useful for various analytical and research applications .
科学研究应用
N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Proteomics: Used in mass spectrometry to study protein structures and functions.
Metabolomics: Helps in tracing metabolic pathways and understanding metabolic fluxes.
Glycomics: Used to study glycosylation patterns and carbohydrate structures.
Medical Research: Investigates the role of glycosylation in diseases and the development of diagnostic tools
作用机制
Target of Action
N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine, also known as N-[(3R,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide, primarily targets enzymes such as N-acetylglucosamine deacetylase and N-acetyl-β-d-glucosaminidase . These enzymes play crucial roles in the metabolism of glucosamine, a monosaccharide derivative of glucose .
Mode of Action
The compound interacts with its targets by participating in their enzymatic reactions. For instance, N-acetylglucosamine deacetylase catalyzes the reaction where N-acetyl-D-glucosamine and water are converted into D-glucosamine and acetate . On the other hand, N-acetyl-β-d-glucosaminidase hydrolyzes terminal non-reducing N-acetyl-β-glucosamine residues in chitin molecules and in glycoproteins .
Biochemical Pathways
N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine is involved in the metabolic pathway of glucosamine. It contributes to the biosynthesis of sugar anhydride and the development of new drugs . The compound is also involved in the breakdown of oligosaccharides into smaller sugar units, particularly those containing chitin .
Pharmacokinetics
Glucosamine and other similar compounds are generally considered to be relatively safe .
Result of Action
The action of N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine results in the breakdown of oligosaccharides into smaller sugar units, particularly those containing chitin . This process contributes to the ability of many organisms to digest or re-uptake environmental chitin, carbon, or nitrogen .
Action Environment
The action of N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine can be influenced by various environmental factors. Proper laboratory safety practices must be observed during use and handling of the compound .
生化分析
Biochemical Properties
N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine is integral to various biochemical reactions. It serves as a fundamental building block for glycoproteins and glycolipids, which are crucial for cell structure and function. This compound interacts with several enzymes, including glycosyltransferases and glycosidases, which facilitate the addition and removal of sugar moieties in glycoproteins and glycolipids . These interactions are essential for the proper folding, stability, and function of these biomolecules.
Cellular Effects
N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine influences various cellular processes. It is involved in cell signaling pathways, particularly those related to the modification of proteins through glycosylation. This compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, it plays a role in cellular metabolism by participating in the synthesis and degradation of glycoconjugates .
Molecular Mechanism
At the molecular level, N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine exerts its effects through specific binding interactions with enzymes and other biomolecules. It acts as a substrate for glycosyltransferases, which transfer sugar moieties to target proteins and lipids. This process is crucial for the formation of glycoproteins and glycolipids. The compound also influences enzyme activity by acting as an inhibitor or activator, thereby regulating various metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine remains stable under controlled conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to alterations in cellular metabolism and function, which are important considerations for in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine vary with different dosages in animal models. At lower doses, the compound supports normal cellular functions and metabolic processes. At higher doses, it may exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular signaling . Understanding the dosage thresholds is crucial for optimizing its use in research and therapeutic applications.
Metabolic Pathways
N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine is involved in several metabolic pathways. It participates in the hexosamine biosynthetic pathway, where it is converted into UDP-N-acetylglucosamine, a key precursor for glycosylation reactions. This compound interacts with enzymes such as glucosamine-6-phosphate synthase and N-acetylglucosamine-1-phosphate uridyltransferase, which are essential for its incorporation into glycoconjugates . These interactions influence metabolic flux and the levels of various metabolites.
Transport and Distribution
Within cells and tissues, N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine is transported and distributed through specific transporters and binding proteins. These molecules facilitate its uptake and localization to various cellular compartments. The compound’s distribution affects its availability for glycosylation reactions and other metabolic processes .
Subcellular Localization
N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine is localized to specific subcellular compartments, including the endoplasmic reticulum and Golgi apparatus, where glycosylation occurs. Targeting signals and post-translational modifications direct the compound to these organelles, ensuring its proper function in glycoprotein and glycolipid synthesis . The subcellular localization of this compound is critical for its activity and overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine typically involves the incorporation of stable isotopes into the glucosamine molecule. The process begins with the preparation of labeled glucose, which is then converted into labeled glucosamine. The final step involves acetylation to form N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine. The reaction conditions often require specific catalysts and controlled environments to ensure the incorporation of isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle stable isotopes. The process involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for research use .
化学反应分析
Types of Reactions
N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or other derivatives .
相似化合物的比较
Similar Compounds
N-acetylglucosamine: The non-labeled version of the compound, commonly used in various biological studies.
Glucosamine: A precursor to N-acetylglucosamine, used in the synthesis of glycosaminoglycans and other biomolecules.
Uniqueness
N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine is unique due to its stable isotope labeling, which allows for precise and detailed studies in various scientific fields. This labeling provides a significant advantage over non-labeled compounds, enabling researchers to obtain more accurate and comprehensive data .
属性
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-DXKYUAMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[15NH][13C@@H]1[13C@H]([13C@@H]([13C@H](O[13CH]1O)[13CH2]O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
